molecular formula C7H11NO3 B2845143 2-[(2-Methylcyclopropyl)formamido]acetic acid CAS No. 926260-43-7

2-[(2-Methylcyclopropyl)formamido]acetic acid

Cat. No.: B2845143
CAS No.: 926260-43-7
M. Wt: 157.169
InChI Key: VARNMFDSVDPUCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Methylcyclopropyl)formamido]acetic acid is an organic compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol . This compound is characterized by the presence of a cyclopropyl group, which is a three-membered ring structure, and a formamido group attached to an acetic acid moiety. It is a versatile small molecule scaffold used in various chemical and biological research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylcyclopropyl)formamido]acetic acid typically involves the reaction of 2-methylcyclopropylamine with chloroacetic acid under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a suitable solvent, such as water or ethanol, and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylcyclopropyl)formamido]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-Methylcyclopropyl)formamido]acetic acid is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-[(2-Methylcyclopropyl)formamido]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The pathways involved may include metabolic processes and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Methylcyclopropyl)carbonyl]aminoacetic acid
  • 2-[(2-Methylcyclopropyl)amino]acetic acid
  • 2-[(2-Methylcyclopropyl)carbamoyl]acetic acid

Uniqueness

2-[(2-Methylcyclopropyl)formamido]acetic acid is unique due to its specific structural features, such as the cyclopropyl ring and formamido group, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[(2-methylcyclopropanecarbonyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-4-2-5(4)7(11)8-3-6(9)10/h4-5H,2-3H2,1H3,(H,8,11)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARNMFDSVDPUCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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